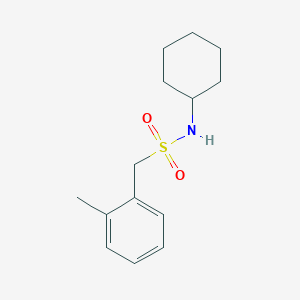![molecular formula C26H19BrN4O4S B11110852 2-(2H-benzotriazol-2-yl)-4-methylphenyl 3-[(4-bromophenyl)carbamoyl]benzenesulfonate](/img/structure/B11110852.png)
2-(2H-benzotriazol-2-yl)-4-methylphenyl 3-[(4-bromophenyl)carbamoyl]benzenesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2H-1,2,3-BENZOTRIAZOL-2-YL)-4-METHYLPHENYL 3-[(4-BROMOANILINO)CARBONYL]-1-BENZENESULFONATE is a complex organic compound that belongs to the class of benzotriazole derivatives. These compounds are known for their stability and ability to absorb ultraviolet (UV) light, making them useful in various industrial applications, particularly as UV stabilizers in polymers and coatings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2H-1,2,3-BENZOTRIAZOL-2-YL)-4-METHYLPHENYL 3-[(4-BROMOANILINO)CARBONYL]-1-BENZENESULFONATE typically involves multiple steps:
Formation of Benzotriazole Core: The benzotriazole core is synthesized through the cyclization of o-phenylenediamine with nitrous acid.
Substitution Reactions: The benzotriazole core undergoes substitution reactions to introduce the 4-methylphenyl and 4-bromoanilino groups.
Sulfonation: The final step involves the sulfonation of the compound to introduce the benzenesulfonate group.
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving high-pressure and high-temperature conditions, as well as the use of catalysts to accelerate the reactions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl and anilino groups.
Reduction: Reduction reactions can occur at the nitro groups if present.
Substitution: The benzotriazole core can undergo various substitution reactions, including halogenation and alkylation.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens (chlorine, bromine), alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated derivatives, while substitution reactions can introduce various functional groups into the benzotriazole core.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a UV stabilizer in polymers and coatings. Its ability to absorb UV light helps in preventing the degradation of materials exposed to sunlight.
Biology
In biological research, benzotriazole derivatives are studied for their potential as enzyme inhibitors. They can interact with various enzymes, affecting their activity and providing insights into enzyme function and regulation.
Medicine
In medicine, benzotriazole derivatives are explored for their potential therapeutic applications. They have shown promise in the development of drugs targeting specific enzymes and pathways involved in diseases.
Industry
Industrially, this compound is used in the production of high-performance materials, including plastics, coatings, and adhesives. Its stability and UV-absorbing properties make it valuable in extending the lifespan and performance of these materials.
Mechanism of Action
The mechanism of action of 2-(2H-1,2,3-BENZOTRIAZOL-2-YL)-4-METHYLPHENYL 3-[(4-BROMOANILINO)CARBONYL]-1-BENZENESULFONATE involves its ability to absorb UV light. The benzotriazole core absorbs UV radiation, preventing it from reaching and degrading the material it is incorporated into. This absorption leads to the dissipation of energy as heat, protecting the material from UV-induced damage.
Comparison with Similar Compounds
Similar Compounds
2-(2H-BENZOTRIAZOL-2-YL)-4,6-DI-TERT-PENTYLPHENOL (UV-328): Another benzotriazole derivative used as a UV stabilizer in polymers.
2-(2H-BENZOTRIAZOL-2-YL)-4-METHYLPHENOL: A simpler benzotriazole derivative with similar UV-absorbing properties.
Uniqueness
What sets 2-(2H-1,2,3-BENZOTRIAZOL-2-YL)-4-METHYLPHENYL 3-[(4-BROMOANILINO)CARBONYL]-1-BENZENESULFONATE apart is its complex structure, which provides enhanced stability and UV-absorbing capabilities. The presence of the 4-bromoanilino and benzenesulfonate groups further enhances its chemical properties, making it more effective in various applications compared to simpler benzotriazole derivatives.
Properties
Molecular Formula |
C26H19BrN4O4S |
|---|---|
Molecular Weight |
563.4 g/mol |
IUPAC Name |
[2-(benzotriazol-2-yl)-4-methylphenyl] 3-[(4-bromophenyl)carbamoyl]benzenesulfonate |
InChI |
InChI=1S/C26H19BrN4O4S/c1-17-9-14-25(24(15-17)31-29-22-7-2-3-8-23(22)30-31)35-36(33,34)21-6-4-5-18(16-21)26(32)28-20-12-10-19(27)11-13-20/h2-16H,1H3,(H,28,32) |
InChI Key |
XBLGAUJOPRZWEJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)OS(=O)(=O)C2=CC=CC(=C2)C(=O)NC3=CC=C(C=C3)Br)N4N=C5C=CC=CC5=N4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(2-{[3-amino-6-(thiophen-2-yl)thieno[2,3-b]pyridin-2-yl]carbonyl}-1,2,3,4-tetrahydroisoquinolin-1-yl)methyl]cyclohexanecarboxamide](/img/structure/B11110777.png)
![(3Z)-3-[(4-chlorophenyl)imino]-1-[(4-methylpiperidin-1-yl)methyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B11110782.png)
![4-[(2-ethylhexanoyl)amino]-N,N-diphenylbenzamide](/img/structure/B11110783.png)
![7-Chloro-5-phenyl-4-phenylacetyl-1,3,4,5-tetrahydro-benzo[e][1,4]diazepin-2-one](/img/structure/B11110785.png)
![N'-[(E)-(2-Hydroxy-5-nitrophenyl)methylidene]-2-[(2-methoxyphenyl)amino]propanehydrazide](/img/structure/B11110793.png)
![N-benzyl-3-ethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-amine](/img/structure/B11110794.png)
![5-{5-[(E)-(2-{6-[(4-fluorophenyl)amino][1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl}hydrazinylidene)methyl]furan-2-yl}-2-hydroxybenzoic acid](/img/structure/B11110796.png)
![N-({N'-[(E)-[2-(Benzyloxy)-5-bromophenyl]methylidene]hydrazinecarbonyl}methyl)furan-2-carboxamide](/img/structure/B11110800.png)
![N-(3-chloro-4-methoxyphenyl)-N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]-4-methylbenzenesulfonamide](/img/structure/B11110802.png)
![N-[2-(2-cyclopentylidenehydrazino)-1-methyl-2-oxoethyl]-N-(4-methoxyphenyl)methanesulfonamide](/img/structure/B11110803.png)
![2-ethoxy-4-(3-{[(E)-(2-hydroxy-5-nitrophenyl)methylidene]amino}imidazo[1,2-a]pyridin-2-yl)phenol](/img/structure/B11110807.png)
![Ethyl 4-[3-(4-ethylphenoxy)-2-hydroxypropyl]piperazine-1-carboxylate](/img/structure/B11110809.png)

![N-({N'-[(E)-(2,4-Dihydroxyphenyl)methylidene]hydrazinecarbonyl}methyl)benzamide](/img/structure/B11110828.png)
